molecular formula C29H27F2N5O B12381880 8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile

8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile

Cat. No.: B12381880
M. Wt: 499.6 g/mol
InChI Key: XKXKEJGUONTNBW-RBUKOAKNSA-N
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Description

8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the piperazine ring, and the attachment of the fluorinated phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups with others to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms, receptor binding, and cellular signaling pathways.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated. Its structure suggests possible applications in drug discovery, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. Its fluorinated phenyl groups may impart unique characteristics such as increased stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile include other naphthyridine derivatives, piperazine-containing compounds, and fluorinated aromatic compounds.

Uniqueness

What sets this compound apart is its combination of a naphthyridine core with a piperazine ring and fluorinated phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H27F2N5O

Molecular Weight

499.6 g/mol

IUPAC Name

8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile

InChI

InChI=1S/C29H27F2N5O/c1-18-17-36(29(20-4-8-22(30)9-5-20)21-6-10-23(31)11-7-21)19(2)16-35(18)26-14-27(37)34(3)25-13-12-24(15-32)33-28(25)26/h4-14,18-19,29H,16-17H2,1-3H3/t18-,19+/m0/s1

InChI Key

XKXKEJGUONTNBW-RBUKOAKNSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C

Canonical SMILES

CC1CN(C(CN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C

Origin of Product

United States

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